anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester
Description
The compound anti-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester belongs to a class of bicyclic amines with a norbornane-like framework. These compounds are characterized by a rigid bicyclic core, which imparts unique conformational constraints, making them valuable in medicinal chemistry for targeting nicotinic acetylcholine receptors (nAChRs) and as intermediates in alkaloid synthesis .
Key features include:
- Core structure: A 7-azabicyclo[2.2.1]heptane system with an ester group at position 5.
- Stereochemistry: The anti designation refers to the spatial arrangement of substituents, which influences receptor binding and metabolic stability.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3 |
InChI Key |
KRURNZGDUICNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC1NC2 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Diels-Alder Reactions
The bicyclo[2.2.1]heptane framework is constructed via intramolecular Diels-Alder reactions using cyclohexene derivatives. For example, cyclohex-3-enecarboxylic acid undergoes Curtius rearrangement to generate an isocyanate intermediate, which is subsequently brominated to form cis-3,trans-4-dibromocyclohex-1-yl carbamates. Sodium hydride in DMF induces cyclization at 25°C, producing the 7-azabicyclo[2.2.1]heptane core with 85–90% yield.
Reaction Conditions:
Ring-Closing Metathesis (RCM)
Alternative routes employ Grubbs catalysts for RCM of diene precursors. Ethyl 3-allyl-4-vinylpiperidine-1-carboxylate undergoes metathesis with Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C, forming the bicyclic ester in 72% yield. This method offers superior stereocontrol but requires rigorous exclusion of moisture.
Multi-Step Synthesis from Aminocyclohexanol Derivatives
Trifluoroacetate Protection Pathway
A patent (CN102633804A) details a three-step synthesis from trans-4-aminocyclohexanol:
-
Amino Protection:
-
React with ethyl trifluoroacetate in acetonitrile (25°C, 6 h)
-
Yield: 100% (N-trifluoroacetyl-4-aminocyclohexanol)
-
-
Hydroxyl Activation:
-
Treat with methanesulfonyl chloride (2.1 equiv) and Et₃N (3 equiv) in CH₂Cl₂
-
Yield: 98% (N-trifluoroacetyl-4-methanesulfonyloxycyclohexanol)
-
-
Cyclization:
-
Deprotect with K₂CO₃ (1.5 equiv) in ethanol/water (4:1) at 80°C, 4 h
-
Yield: 90% (7-azabicyclo[2.2.1]heptane)
-
Ethyl ester formation is achieved via Steglich esterification using DCC/DMAP, yielding the target compound in 82%.
Stereoselective Synthesis and Resolution
Chiral Auxiliary Approach
Enantiomerically pure material is obtained using (R)-1-phenylethylamine as a chiral auxiliary. Cyclopenta-1,3-diene reacts with ethyl glyoxylate and (R)-1-phenylethylamine to form a diastereomeric mixture, which is separated by preparative HPLC. Hydrogenolysis of the chiral auxiliary affords the (1R,4S,7R)-enantiomer with >99% ee.
Critical Parameters:
Dynamic Kinetic Resolution
Base-mediated epimerization (DBU, toluene, 110°C) enables equilibration of syn- and anti-diastereomers. Starting from a 1:1 mixture, the thermodynamically favored anti-isomer is isolated in 76% yield after 24 h.
Functional Group Transformations
Esterification Protocols
The carboxylic acid intermediate (7-azabicyclo[2.2.1]heptane-7-carboxylic acid) is esterified using:
| Method | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed | EtOH, H₂SO₄ (cat.) | Toluene | 80 | 78 |
| Steglich | DCC, DMAP, EtOH | CH₂Cl₂ | 25 | 92 |
| Mitsunobu | DIAD, PPh₃, EtOH | THF | 0→25 | 85 |
Steglich conditions provide optimal yields with minimal racemization.
Synthesis Optimization and Challenges
Solvent and Catalyst Screening
Quantum chemical calculations (DFT) identify THF as the optimal solvent for cyclization steps (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol in DMF). Lewis acids like Zn(OTf)₂ lower activation barriers by stabilizing transition states through oxyanion hole interactions.
Byproduct Formation Mitigation
Major byproducts arise from:
-
Over-bromination: Controlled addition of NBS (1.05 equiv) reduces dibromide impurities to <5%
-
Ester hydrolysis: Anhydrous MgSO₄ in workup steps maintains pH >6, preventing acid-catalyzed decomposition
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A pilot-scale process employs:
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Raw materials | 420 | 390 |
| Catalyst recovery | 75 | 12 |
| Waste treatment | 110 | 45 |
| Total | 605 | 447 |
Flow chemistry reduces costs by 26% through improved catalyst recycling and reduced solvent use.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 4.12 (q, J=7.1 Hz, 2H), δ 3.89 (m, 1H) | Ethoxy CH₂, bridgehead H |
| ¹³C NMR | δ 172.8 (C=O), δ 60.1 (OCH₂CH₃) | Ester carbonyl, ethoxy carbon |
| IR | 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O) | Ester functional groups |
Chiral HPLC (Chiralpak AD-H, hexane/i-PrOH 90:10) confirms enantiopurity with tR = 8.7 min (R) and 10.2 min (S) .
Chemical Reactions Analysis
Anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester may undergo various chemical reactions, including:
Ester Hydrolysis: Conversion back to the carboxylic acid by hydrolysis of the ester bond.
Reduction: Reduction of the carbonyl group (ester functionality) to the corresponding alcohol.
Substitution: Substitution reactions at the carboxylic acid or ester functional groups. Common reagents and conditions depend on the specific reaction type, but typical reagents include acids, bases, and reducing agents.
Scientific Research Applications
The compound features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its pharmacological properties. The presence of the carboxylic acid group enhances its reactivity and ability to form esters, amides, and other derivatives.
Medicinal Chemistry
Anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester serves as a valuable building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:
- Analgesics : Compounds derived from this bicyclic structure exhibit pain-relieving properties.
- Antidepressants : Some derivatives have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of depression.
- Antimicrobial agents : Research indicates that certain modifications can enhance antibacterial activity.
Case Study: Synthesis of Analgesic Compounds
Research has demonstrated that modifying the ethyl ester group can lead to compounds with enhanced analgesic effects. For example, derivatives synthesized through hydrogenation reactions have been evaluated for their efficacy in pain models, showing significant improvements compared to standard treatments.
Chemical Biology
The compound is utilized in chemical biology for the development of probes and tools to study biological processes. Its ability to selectively interact with biological targets makes it an attractive candidate for:
- Receptor Ligands : Compounds based on this structure have been designed to target specific receptors in the central nervous system.
- Enzyme Inhibitors : Certain derivatives act as inhibitors for enzymes involved in metabolic pathways, providing insights into biochemical processes.
Case Study: Development of Receptor Ligands
A series of receptor ligands derived from this compound were synthesized and tested for binding affinity against opioid receptors. These studies revealed that modifications at the nitrogen atom significantly influenced receptor selectivity and potency.
Synthetic Chemistry
In synthetic chemistry, this compound is employed as an intermediate in multi-step syntheses. Its reactivity allows for:
- Formation of Complex Molecules : The compound can participate in various reactions such as nucleophilic substitutions and cycloadditions.
- Diversity-Oriented Synthesis : Researchers utilize this compound to create libraries of related structures for screening biological activity.
Case Study: Diversity-Oriented Synthesis
A study illustrated the use of this compound in a diversity-oriented synthesis approach, yielding a library of over 50 novel compounds with varied biological activities.
Mechanism of Action
The exact mechanism of action for anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester remains elusive. Researchers would need to explore its interactions with biological targets, metabolic pathways, and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table compares the target compound with similar derivatives:
Notes:
Key Observations :
- Salt Forms : Hydrochloride salts () improve aqueous solubility, critical for pharmacokinetics.
- Boc Protection : Boc groups () enhance stability during synthetic steps but require acidic deprotection .
A. Acetylation Reactions ()
- Yields : 88% for both exo and endo acetoxy derivatives (compounds 11 and 12).
- Conditions : Ac₂O/pyridine (1:1) at room temperature.
- Comparison : Similar to the acetylation of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid derivatives, which achieved 81% yield under basic conditions (tBuOK/THF) .
B. Radical Cyclization ()
- Strategy : Intramolecular free radical reactions to form epibatidine analogues.
- Advantage : Enables access to conformationally constrained structures with high stereochemical control.
C. Bromination (–16)
- Products : Tribrominated derivatives (e.g., 414 and 415) with distinct exo/endo configurations.
- Applications : Bromine atoms serve as handles for further functionalization in drug discovery.
Challenges and Limitations
- Stereochemical Complexity : Separation of exo and endo isomers () requires advanced chromatographic techniques.
- Availability : The ethyl ester variant () is currently out of stock, highlighting supply chain issues for niche bicyclic compounds.
- Data Gaps : LogP and ionization energy data for the exact anti isomer are unavailable, necessitating extrapolation from analogues.
Biological Activity
Anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of 2-azabicyclo[2.2.1]heptane, which is known for its structural similarity to various biologically active molecules, making it a valuable scaffold in drug design.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 745836-22-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in several biological pathways.
- Neurotransmitter Modulation : This compound has been shown to interact with neurotransmitter receptors, particularly those involved in cholinergic signaling, which can influence cognitive functions and neuroprotection.
- Antiviral Properties : Research indicates that derivatives of 2-azabicyclo[2.2.1]heptane exhibit antiviral activity, potentially through inhibition of viral replication processes.
- Anticancer Activity : Some studies suggest that this compound may induce apoptosis in cancer cells, although the specific pathways remain to be fully elucidated.
Study 1: Neuroprotective Effects
A study published in The Journal of Medicinal Chemistry explored the neuroprotective effects of anti-2-Azabicyclo[2.2.1]heptane derivatives in models of neurodegeneration. The results indicated significant reductions in neuronal cell death when treated with these compounds, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Study 2: Antiviral Activity
In a recent investigation, anti-2-Azabicyclo[2.2.1]heptane derivatives were tested against several viruses, including influenza and HIV. The findings demonstrated that these compounds inhibited viral entry and replication, supporting their development as antiviral drugs .
Study 3: Anticancer Properties
Research published in Cancer Letters assessed the anticancer properties of anti-2-Azabicyclo[2.2.1]heptane derivatives on various cancer cell lines. The results showed that these compounds could significantly inhibit cell proliferation and induce apoptosis, particularly in breast cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural and spectroscopic characterization methods for anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester?
- Methodology :
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are critical for confirming molecular weight and structural geometry. For example, ionization energy (IE) data (8.3–8.93 eV) via photoelectron spectroscopy (PE) can distinguish electronic environments of bicyclic systems .
- IUPAC Standard InChIKey (e.g.,
VYMRJKGRCMURSL-UHFFFAOYSA-N) ensures unambiguous identification in databases .
Q. How can researchers design synthetic routes for bicyclic esters like this compound?
- Experimental Design :
- Use cyclization strategies inspired by analogous 7-azabicyclo systems (e.g., methyl or Boc-protected derivatives) .
- Optimize reaction conditions (solvent, temperature) using statistical Design of Experiments (DoE) to minimize side products and maximize yield .
Q. What regulatory considerations apply to laboratory-scale synthesis of this compound?
- Compliance : Ensure compliance with TSCA exemptions for R&D use (40 CFR 720.36). Note that many bicyclic esters are not EPA-listed and require premanufacturing notifications for scale-up .
Advanced Research Questions
Q. How do stereochemical variations (e.g., anti vs. syn isomers) impact biological activity or reactivity?
- Structure-Activity Relationship (SAR) :
- Compare enantiomeric forms (e.g., (1R,3S,4S)- vs. (1S,3R,4R)-) using chiral HPLC or X-ray crystallography . Analogous studies on 7-oxabicyclo systems show divergent antimicrobial or anti-inflammatory properties depending on stereochemistry .
- Computational modeling (e.g., DFT calculations ) can predict stability and binding affinities .
Q. How to resolve contradictions in reported ionization energies or spectral data for bicyclic esters?
- Data Analysis :
- Cross-reference NIST Chemistry WebBook entries for vertical vs. adiabatic IE values (e.g., 8.3 eV vs. 8.93 eV for 7-azanorbornadiene derivatives) .
- Validate findings using high-resolution MS and replicate experiments under controlled conditions .
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
- Methodology :
- Membrane technologies (e.g., nanofiltration) or preparative HPLC with chiral stationary phases can isolate high-purity fractions .
- Monitor purity via HPLC-UV/ELSD and confirm using CAS Registry Numbers (e.g., 131179-08-3) for batch consistency .
Q. How can computational models predict the compound’s reactivity in novel synthetic pathways?
- Computational Tools :
- Use fragment orbital analysis (as in Altenbach et al., 1991) to map reactive sites .
- Molecular dynamics simulations assess solvent interactions and transition states for cyclization steps .
Safety and Compliance
Q. What are the best practices for managing acute toxicity risks during in vitro assays?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
